![molecular formula C14H13N5O4S B2739564 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1788533-12-9](/img/structure/B2739564.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

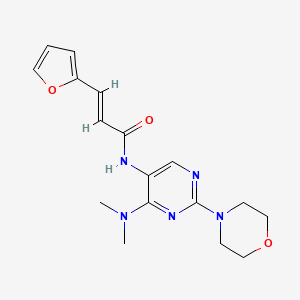

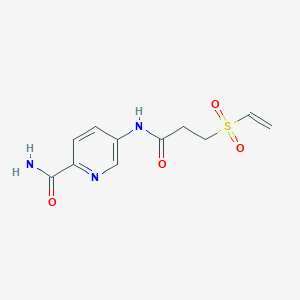

The compound “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule that contains several interesting functional groups. These include an imidazole ring, a pyrazole ring, a benzo[d]oxazole ring, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, while the benzo[d]oxazole ring is a fused ring system containing a benzene ring and an oxazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .Wissenschaftliche Forschungsanwendungen

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have emerged as promising scaffolds for covalent inhibitors in cancer treatment . Researchers have utilized this core backbone to synthesize novel KRAS G12C inhibitors. One such compound, I-11, demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. The success of targeted covalent inhibitors (TCIs) has fueled interest in exploring imidazo[1,2-a]pyridine as a scaffold for developing new anticancer agents.

Anxiolytic Properties

Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been reported as potent non-sedative anxiolytics . While direct evidence for our compound’s anxiolytic effects is not available, its structural similarity suggests potential in this area.

PET Imaging Probe for Alzheimer’s Disease

Benzo[d]imidazo[2,1-b]thiazoles have also served as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains . Although our compound differs slightly, its benzoxazole moiety may contribute to similar imaging properties.

Kinase Inhibition

Imidazo[1,2-a]pyrazole scaffolds have been explored as kinase inhibitors . While specific kinase targets for our compound remain to be elucidated, its potential in this field warrants investigation.

Antimicrobial Activity

Benzo[d]imidazo[2,1-b]thiazoles exhibit antimicrobial properties . Our compound’s sulfonamide group may contribute to similar effects, making it an interesting candidate for antimicrobial research.

Solubility Improvement

Substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole moiety has been shown to enhance solubility in aqueous media . This property could be valuable for drug development.

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4S/c20-14-17-11-9-10(1-2-12(11)23-14)24(21,22)16-5-6-18-7-8-19-13(18)3-4-15-19/h1-4,7-9,16H,5-6H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALVPTQHSAKYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CN4C3=CC=N4)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B2739481.png)

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2739487.png)

![(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2739488.png)

![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2739503.png)